4-Morpholino-N-(prop-2-yn-1-yl)aniline
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Overview
Description
4-Morpholino-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C13H16N2O. It is characterized by the presence of a morpholine ring and a prop-2-yn-1-yl group attached to an aniline moiety. This compound is typically a solid and can appear as a white to light yellow substance .
Preparation Methods
The synthesis of 4-Morpholino-N-(prop-2-yn-1-yl)aniline can be achieved through various organic synthesis routes. One common method involves the reaction of 4-morpholinoaniline with propargyl bromide under basic conditions. The reaction is typically carried out in a solvent such as acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Morpholino-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen in the presence of a photosensitizer to form formamides.
Substitution: It can participate in substitution reactions where the prop-2-yn-1-yl group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions, such as ipso-cyclization, to form spirocyclic structures.
Common reagents used in these reactions include molecular oxygen, photosensitizers, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Morpholino-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholino-N-(prop-2-yn-1-yl)aniline involves its ability to participate in radical reactions. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species then facilitate the formation of formamides from the starting material.
Comparison with Similar Compounds
4-Morpholino-N-(prop-2-yn-1-yl)aniline can be compared with other similar compounds such as:
4-Prop-2-yn-1-ylmorpholine: This compound has a similar structure but lacks the aniline moiety.
N-(3-phenylprop-2-yn-1-yl)aniline: This compound has a phenyl group instead of the morpholine ring.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C13H16N2O/c1-2-7-14-12-3-5-13(6-4-12)15-8-10-16-11-9-15/h1,3-6,14H,7-11H2 |
InChI Key |
PXUVKJNITZSPBF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
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